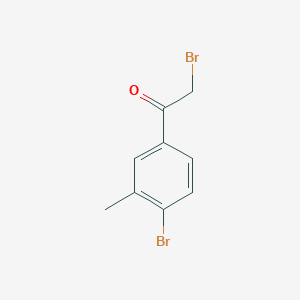
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (2-Br-1-BBMPE) is an organic compound belonging to the class of brominated compounds. It is a white crystalline solid with a molecular weight of 286.22 g/mol. It has a melting point of 125-126°C and a boiling point of 180-182°C. 2-Br-1-BBMPE is soluble in polar solvents such as water and alcohols, but insoluble in non-polar solvents such as ether and benzene. 2-Br-1-BBMPE is a versatile compound, which can be used as a reagent in organic synthesis, as a catalyst in reactions, and as a ligand for transition metal complexes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone serves as a pivotal intermediate in the synthesis of various organic compounds, showcasing its versatility in chemical reactions. For instance, its utilization in the synthesis of chiral methyl groups highlights its role in producing enantiomerically pure substances, which are crucial in fields like pharmaceuticals where the chirality of a molecule can significantly impact its biological activity (J. Lüthy, J. Rétey, D. Arigoni, 1969). Similarly, the compound's application in the preparation of 3-methylthio-substituted derivatives, which are essential in synthesizing compounds with potential biological activities, underscores its importance in medicinal chemistry (Guodong Yin et al., 2008).
Catalysis and Polymer Formation
The compound also finds applications in the realm of catalysis and polymer formation, where it acts as a building block for complex molecular architectures. For example, its role in the preparation of polymers with controlled molecular architecture via a novel convergent growth approach demonstrates its utility in creating highly structured and functional materials (C. Hawker, J. Fréchet, 1990).
Biological Activity and Pharmacological Potential
Furthermore, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone derivatives have been explored for their biological activities, such as their potential as anticholinesterase agents, which could have implications in treating diseases like Alzheimer's. The synthesis and investigation of these derivatives for anticholinesterase activities provide valuable insights into the development of new therapeutic agents (Usama Abu Mohsen et al., 2014).
Material Science and Molecular Engineering
In material science and molecular engineering, the compound's ability to form structured and functional materials is invaluable. Its use in the synthesis of branched tryptamines via domino reactions showcases its application in creating complex molecules with potential applications in pharmaceuticals and material science (R. Salikov et al., 2017).
Propiedades
IUPAC Name |
2-bromo-1-(4-bromo-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVSKIKSXJAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731173 | |
| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | |
CAS RN |
3114-08-7 | |
| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

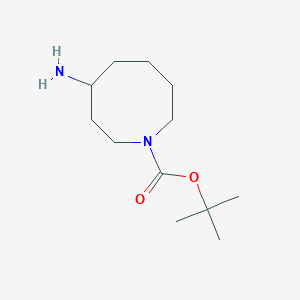
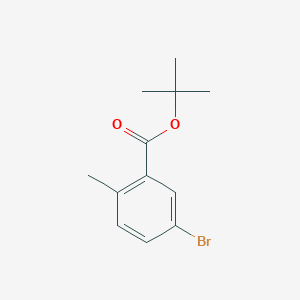
![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)
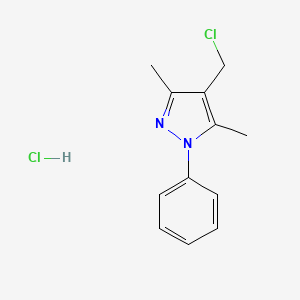
amine](/img/structure/B1525946.png)
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)
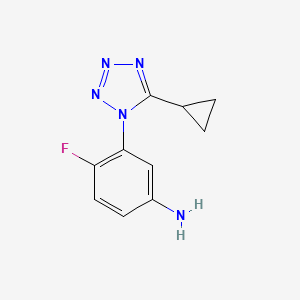
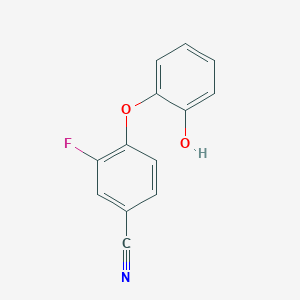
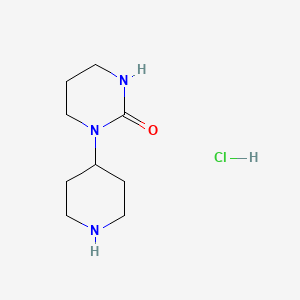
![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
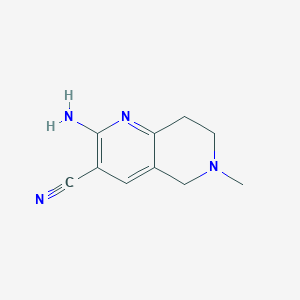
![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)